molecular formula C9H8FNO B1341974 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 230301-83-4

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1341974
M. Wt: 165.16 g/mol
InChI Key: ZZGXLZYBHQFPQV-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Novel Druglike Inhibitors Development

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is utilized in the development of novel inhibitors of poly(ADP-ribose) polymerase (PARP), which are important in cancer therapy. A study by Safrygin et al. (2021) focused on synthesizing a 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold, leading to the identification of a lead compound for preclinical development. This compound demonstrated advantages over approved PARP1 inhibitors in terms of molecular weight, hydrophilicity, and stability (Safrygin et al., 2021).

Fluorinated Heterocycles Synthesis

Fluorinated heterocycles, significant in pharmaceutical and agrochemical industries, are synthesized via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, as reported by Wu et al. (2017). This method efficiently synthesizes 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones (Wu et al., 2017).

Synthesis of Tetrahydroisoquinoline Derivatives

Hargitai et al. (2018) described a procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which is a key intermediate in various transformations. This compound can be used as a building block in the synthesis of potential central nervous system drug candidates (Hargitai et al., 2018).

Synthesis of Fluorinated Isoquinolines

Liu et al. (2013) developed a cascade approach to synthesize various fluorinated isoquinolines, including 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines. This one-pot reaction provides an efficient method for synthesizing these compounds (Liu et al., 2013).

Antiproliferative Activity in Cancer Therapy

Elhemely et al. (2022) investigated meta-substituted 3-arylisoquinolinones, identifying compounds with substantial cytotoxicity in various cancer cell lines. These compounds interact with microtubules, highlighting their potential in cancer therapy (Elhemely et al., 2022).

PET Imaging of Neurofibrillary Tangles

Collier et al. (2017) reported on the synthesis of [18 F]MK-6240, a radiopharmaceutical for PET imaging of human neurofibrillary tangles. This compound is significant in the detection of aggregated tau protein, relevant in neurodegenerative diseases (Collier et al., 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGXLZYBHQFPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593268
Record name 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

230301-83-4
Record name 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethanol and Raney nickel (Aldrich) were added to 2-cyanomethyl-3-fluoro-benzoic acid methyl ester (3.3 g, 17 mmol) to carry out catalytic reduction under ordinary pressure at 50° C. for 7 hours and then at room temperature for 15 hours. Raney nickel was removed from the reaction solution by filtration, the solvent was removed by evaporation under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 2.1 g (13 mmol, 74% in yield) of the title compound.
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